3-Methoxy-2-methylthiophene
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Overview
Description
3-Methoxy-2-methylthiophene is an organosulfur compound with the molecular formula C6H8OS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylthiophene typically involves the methylation of 3-hydroxy-2-methylthiophene. One common method is the reaction of 3-hydroxy-2-methylthiophene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylthiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as halogens, nitrating agents; reactions often require a catalyst like iron(III) chloride and are conducted at low temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
3-Methoxy-2-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: This compound can be used in the study of sulfur-containing heterocycles and their biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylthiophene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, these compounds may inhibit key enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: Another methyl-substituted thiophene, differing by the position of the methyl group.
3-Methylthiophene: Similar to 3-Methoxy-2-methylthiophene but lacks the methoxy group.
2-Methoxythiophene: Similar structure but with the methoxy group at the 2-position instead of the 3-position.
Uniqueness
This compound is unique due to the presence of both a methoxy and a methyl group on the thiophene ring
Properties
IUPAC Name |
3-methoxy-2-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-6(7-2)3-4-8-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHKQGRHPLZUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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